molecular formula C12H14N2O2 B13231615 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13231615
M. Wt: 218.25 g/mol
InChI Key: CDWPCUWAPIPTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Nitrophenyl)-3-azabicyclo[320]heptane is a compound with a unique bicyclic structure, characterized by the presence of a nitrophenyl group attached to a three-membered azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves the following steps:

    Formation of the Azabicyclo Heptane Ring: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and a nitroalkene are reacted under controlled conditions to form the bicyclic structure.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the azabicyclo heptane intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly antibiotics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The azabicyclo heptane ring provides a rigid framework that can enhance the specificity and affinity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Imipenem: A broad-spectrum β-lactam antibiotic with a similar bicyclic structure.

    Meropenem: Another β-lactam antibiotic with a similar core structure but different substituents.

Uniqueness

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-3-1-8(2-4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2

InChI Key

CDWPCUWAPIPTCY-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.